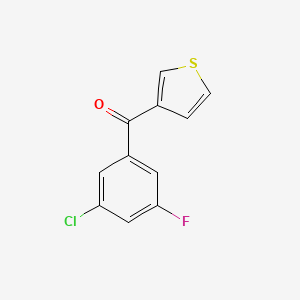
3-(3-Chloro-5-fluorobenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-5-fluorobenzoyl)thiophene is an organic compound with the molecular formula C11H6ClFOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a benzoyl group substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-fluorobenzoyl)thiophene typically involves the acylation of thiophene with 3-chloro-5-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Thiophene+3-chloro-5-fluorobenzoyl chlorideAlCl3
Activité Biologique
3-(3-Chloro-5-fluorobenzoyl)thiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
This compound is characterized by its thiophene ring substituted with a chlorinated and fluorinated benzoyl group. Its molecular structure contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The specific substituents on the thiophene ring influence its electronic properties, which in turn affect its binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with G-protein coupled receptors, leading to alterations in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 12.9 | Inhibition of CA IX and XII |
| A431 (skin cancer) | 15.4 | Suppression of hypoxia-induced CA IX expression |
The compound exhibits selective cytotoxicity, particularly under hypoxic conditions, which is significant for targeting tumor microenvironments.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth through disruption of cell membrane integrity.
Comparative Studies
When compared to similar compounds, such as 3-(4-chlorobenzoyl)thiophene and other fluorinated thiophenes, this compound shows enhanced potency in both anticancer and antimicrobial activities.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 12.9 | Anticancer |
| 3-(4-chlorobenzoyl)thiophene | 25.0 | Anticancer |
| 3-(2-fluorobenzoyl)thiophene | 30.0 | Anticancer |
Case Studies
- Study on MCF7 Cells : A detailed study evaluated the effects of this compound on MCF7 breast cancer cells under normoxic and hypoxic conditions, revealing a significant reduction in cell viability at concentrations as low as 12.9 µM.
- Antimicrobial Evaluation : Another study assessed the compound's efficacy against E. coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating promising antimicrobial properties.
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMFLFKQAWPSAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641852 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-44-3 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













